molecular formula C24H23N3O2S B2372868 Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705439-82-2

Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2372868
CAS No.: 1705439-82-2
M. Wt: 417.53
InChI Key: PTOCWQKXKTTWNN-UHFFFAOYSA-N
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Description

The compound “Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activities

Benzo[b]thiophene derivatives, such as those incorporating thiadiazoles, oxadiazoles, and pyrazoles, have been synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds were characterized using various spectral methods and screened for their antibacterial, antifungal, and anti-inflammatory activities. Many of these molecules demonstrated potent activities, showcasing the significance of benzo[b]thiophene scaffolds in drug development (Isloor, Kalluraya, & Sridhar Pai, 2010).

Anticancer Activity

Novel thiophene-containing 1,3-diarylpyrazole derivatives have been synthesized and tested for their anticancer activities against various human cancer cell lines. Compounds such as (4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone demonstrated significant growth inhibitory effects on cancer cells, indicating the potential of benzo[b]thiophene derivatives as anticancer agents (Inceler, Yılmaz, & Baytas, 2013).

Antimicrobial and Antifungal Applications

Research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanone derivatives revealed new anti-mycobacterial chemotypes with potent activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of benzo[b]thiophene-based compounds in treating infectious diseases (Pancholia et al., 2016).

Antidepressant Drugs

Compounds derived from benzo[b]thiophene, specifically targeting the serotonin transporter and 5-HT1A receptors, have shown promise as dual-action antidepressants. This indicates the potential for developing new therapeutic agents for depression from the benzo[b]thiophene class (Orus et al., 2002).

Fluorescence and Ligand Applications

Benzo[b]thiophene derivatives have been synthesized that exhibit fluorescence properties and potential as cannabinoid receptor ligands. This demonstrates the versatility of benzo[b]thiophene compounds in both biochemical research and material science (Chen et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors can affect the serotonin system’s biochemical pathways. Serotonin is an important neurotransmitter that regulates numerous physiological functions . The compound’s interaction with the receptors can influence these functions and potentially alter the pathophysiology of disorders related to the serotonin system.

Pharmacokinetics

Its affinity for the 5-ht1a receptors suggests that it may have good bioavailability and can reach its target effectively .

Result of Action

The compound’s interaction with the 5-HT1A receptors can result in changes at the molecular and cellular levels. It can alter the function of the receptors and influence the physiological processes regulated by serotonin . .

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-16-7-2-4-10-19(16)23-25-22(29-26-23)13-17-8-6-12-27(15-17)24(28)21-14-18-9-3-5-11-20(18)30-21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOCWQKXKTTWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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